molecular formula C5H7N3O2S B063898 3-Aminopyridine-4-sulfonamide CAS No. 164406-91-1

3-Aminopyridine-4-sulfonamide

Cat. No.: B063898
CAS No.: 164406-91-1
M. Wt: 173.2 g/mol
InChI Key: HZXDMZCBYIUPBC-UHFFFAOYSA-N
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Description

3-Aminopyridine-4-sulfonamide is a valuable chemical intermediate in organic and medicinal chemistry research. Its primary research application, as documented in synthetic studies, is its condensation with triethyl orthoformate to afford 4H-pyrido[3,4-e]-1,2,4-thiadiazine 1,1-dioxide, a structure related to pyrido-1,2,4-thiadiazine derivatives of scientific interest . The molecule contains both an aminopyridine moiety and a sulfonamide functional group, a combination that places it in a class of compounds studied for the preparation of various bipyridine sultams and other complex heterocyclic scaffolds via intramolecular radical cyclization pathways . Sulfonamides as a class are of perpetual interest in pharmacological research for their diverse biological activities, though this specific compound is intended for synthetic chemistry applications . This product is provided for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminopyridine-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2S/c6-4-3-8-2-1-5(4)11(7,9)10/h1-3H,6H2,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXDMZCBYIUPBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes

Traditional approaches to the synthesis of 3-Aminopyridine-4-sulfonamide rely on well-established organic reactions. These methods often involve multiple steps and have been refined over time to optimize yields and purity.

A common and direct method for introducing a sulfonamide group onto a pyridine (B92270) ring involves a two-step process: sulfonation followed by amidation. In this protocol, the pyridine derivative is first treated with a sulfonating agent, such as chlorosulfonic acid, to introduce a sulfonyl chloride group. This intermediate is then reacted with an amine to form the final sulfonamide.

For instance, the sulfonation of 3-aminopyridine (B143674) with chlorosulfonic acid can yield 3-aminopyridine-4-sulfonyl chloride. Subsequent reaction with ammonia (B1221849) or an appropriate amine would then produce the desired this compound. The regioselectivity of the sulfonation step is crucial and can be influenced by the reaction conditions and the directing effects of the amino group on the pyridine ring.

Reactant Reagent Product Description
3-AminopyridineChlorosulfonic acid3-Aminopyridine-4-sulfonyl chlorideIntroduction of the sulfonyl chloride group.
3-Aminopyridine-4-sulfonyl chlorideAmmoniaThis compoundFormation of the sulfonamide.

This table outlines a general sulfonation and amidation protocol.

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of substituted pyridines. In the context of this compound synthesis, this often involves the displacement of a leaving group, typically a halide, from the pyridine ring by a nitrogen nucleophile.

A notable example is the reaction of 4-chloro-3-pyridinesulfonamide hydrochloride with an amine. chemicalbook.com This reaction proceeds by the nucleophilic attack of the amine at the 4-position of the pyridine ring, displacing the chloride ion. The presence of the electron-withdrawing sulfonamide group at the 3-position activates the ring towards nucleophilic attack. This method is particularly useful for introducing a variety of substituents at the 4-position. For example, the reaction of 4-chloro-3-pyridinesulfonamide hydrochloride with m-toluidine (B57737) yields 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide. chemicalbook.com Similarly, patents describe the reaction of 3-sulfamido-4-chloro-pyridine with amines like 3-methylbenzylamine (B90883) in ethanol (B145695) to produce the corresponding 4-amino-substituted pyridine sulfonamides. google.comgoogle.com

Pyridine Substrate Nucleophile Product Key Feature
4-Chloro-3-pyridinesulfonamide hydrochloridem-Toluidine4-(3'-Methylphenyl)amino-3-pyridinesulfonamideSNAr reaction to introduce an aryl-amino group. chemicalbook.com
3-Sulfamido-4-chloro-pyridine3-Methylbenzylamine4-(3-Methylbenzyl)amino-3-pyridinesulfonamideSynthesis of N-substituted aminopyridine sulfonamides. google.com

This table showcases examples of nucleophilic substitution in pyridine-sulfonamide synthesis.

The synthesis of this compound can also be achieved through multi-step sequences starting from more readily available precursors. These routes offer flexibility in the introduction of various functional groups. A documented multi-step synthesis starts from 4-hydroxy-3-pyridinesulfonic acid. This process involves chlorination of the hydroxyl group, followed by ammonolysis to introduce the amino group, and finally condensation to form the sulfonamide. This approach allows for the systematic construction of the target molecule. Another example involves the reaction of 3-bromopyridine (B30812) with sodium amide, which can lead to a mixture of 3-aminopyridine and 4-aminopyridine (B3432731) through a benzyne-type intermediate, illustrating the complexities that can arise in multi-step syntheses. vaia.com

Advanced Synthetic Strategies

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the construction of complex molecules like this compound and its derivatives. These strategies often employ catalysis to achieve high selectivity and yield under mild conditions.

Electrochemical synthesis has emerged as a green and efficient alternative to traditional chemical methods. nih.govresearchgate.netnoelresearchgroup.com This technique utilizes electricity to drive chemical reactions, often avoiding the need for harsh reagents. In the context of sulfonamide synthesis, electrochemical oxidative coupling of thiols and amines has been reported. nih.govresearchgate.netacs.orgrsc.org This method allows for the direct formation of the S-N bond. While direct application to this compound is still an area of research, the methodology shows promise for the synthesis of a wide range of sulfonamides. The reaction proceeds through the generation of radical intermediates, and for challenging substrates like heteroarylamines, the addition of pyridine as an electron-mediator has been shown to be effective. nih.govnoelresearchgroup.comacs.orgrsc.org

Reactants Method Key Advantage
Thiols and AminesElectrochemical Oxidative CouplingEnvironmentally benign, no sacrificial reagents. nih.govresearchgate.net

This table highlights the key features of electrochemical sulfonamide synthesis.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective reaction for forming 1,2,3-triazoles. sci-hub.seresearchgate.net While not a direct method for synthesizing the this compound core, it is an invaluable tool for its derivatization. If the parent molecule is functionalized with either an azide (B81097) or an alkyne group, a wide array of molecules can be appended through the CuAAC reaction. researchgate.netmdpi.com This allows for the rapid generation of libraries of compounds for various applications. For example, a sulfonamide bearing an alkyne can be reacted with various azides to create a diverse set of triazole-containing derivatives. researchgate.net This strategy is particularly useful in medicinal chemistry for structure-activity relationship studies.

Derivatization and Functionalization Studies

The structural scaffold of this compound offers multiple sites for chemical modification, namely the pyridine ring and the sulfonamide moiety. These modifications are instrumental in creating a diverse library of compounds with varied physicochemical properties.

Modifications to the pyridine ring of this compound are often pursued to alter the electronic and steric properties of the molecule. A common strategy involves nucleophilic aromatic substitution on a precursor like 3-sulfamido-4-chloro-pyridine. google.comgoogle.com By reacting this precursor with various amines, a range of substituents can be introduced at the 4-position of the pyridine ring.

For instance, reacting 3-sulfamido-4-chloro-pyridine with 3-methylbenzylamine in refluxing anhydrous ethanol for 9 hours yields 3-sulfonamido-4-(3-methylphenyl)amino-pyridine. google.comgoogle.com This reaction demonstrates a versatile method for introducing substituted phenylamino (B1219803) groups onto the pyridine core. The general applicability of this method allows for the synthesis of a wide array of derivatives by varying the amine reactant. google.com

Another approach to pyridine ring modification involves multi-component reactions. These reactions allow for the construction of complex molecular architectures in a single step from simple starting materials. While not directly starting from this compound, these methods provide access to a broad range of substituted pyridines that can be valuable precursors or analogues. nih.govmdpi.com For example, a three-component condensation of an aldehyde, an amine, and an α,β-unsaturated acyl chloride can lead to the formation of highly substituted pyridine derivatives. acs.org

The table below summarizes examples of pyridine ring modifications starting from a chloropyridine precursor.

Reactant AmineReaction ConditionsProduct
3-MethylbenzylamineAnhydrous ethanol, reflux, 9 hours3-Sulfonamido-4-(3-methylphenyl)amino-pyridine
PyrrolidinePresence of a molecular sieve3-Sulfonamido-4-(pyrrolidin-1-yl)pyridine
FurfurylamineGeneral method described in patent3-Sulfonamido-4-(furfurylamino)pyridine

This table is based on data from patent literature describing the synthesis of various 4-amino-3-sulfonamido-pyridine derivatives. google.comgoogle.comgoogle.com

The sulfonamide group of this compound derivatives is a key site for functionalization, often targeted to modulate biological activity and physicochemical properties. A prominent method for modifying the sulfonamide moiety is through reaction with isocyanates. google.com This reaction typically involves the deprotonated sulfonamide nitrogen acting as a nucleophile, attacking the electrophilic carbon of the isocyanate.

For example, the reaction of 3-sulfonamido-4-(3-methylphenyl)amino-pyridine with isopropyl isocyanate in the presence of triethylamine (B128534) in dichloromethane (B109758) for 20 hours at room temperature yields 3-(N-isopropylcarbamoyl)sulfamoyl-4-(3-methylphenyl)amino-pyridine. google.com This transformation introduces a carbamoyl (B1232498) group, converting the primary sulfonamide into a sulfonylurea-like structure. The use of a base like triethylamine is crucial to facilitate the deprotonation of the sulfonamide. google.com

The versatility of this reaction allows for the introduction of a wide variety of substituents by simply changing the isocyanate reactant. This strategy has been employed to generate libraries of N-acylsulfonamides and sulfonylureas, which are of significant interest in medicinal chemistry. nih.govgoogle.com

The reaction conditions for isocyanate modifications can be varied. For instance, the reaction can also be carried out using the sodium salt of the sulfonamide in a mixture of water and acetone. google.com The reaction of the sodium salt of 3-sulfamido-4-pentylamino pyridine with isopropyl isocyanate proceeds until the pungent smell of the isocyanate disappears, indicating the completion of the reaction. google.com

The following table presents examples of sulfonamide modifications using isocyanates.

Sulfonamide DerivativeIsocyanateReaction ConditionsProduct
3-Sulfonamido-4-(3-methylphenyl)amino-pyridineIsopropyl isocyanateTriethylamine, Dichloromethane, 20h, RT3-(N-isopropylcarbamoyl)sulfamoyl-4-(3-methylphenyl)amino-pyridine
Sodium salt of 3-sulfamido-4-pentylamino pyridineIsopropyl isocyanateWater/acetone mixtureN-(isopropylcarbamoyl)-4-(pentylamino)pyridine-3-sulfonamide

This table is compiled from data found in patent literature detailing the synthesis of N-substituted sulfonamide derivatives. google.comgoogle.com

The nitrogen atoms of the pyridine ring and the amino group, along with the oxygen atoms of the sulfonamide group in this compound and its derivatives, can act as coordination sites for metal ions. The ability of aminopyridine and sulfonamide moieties to form stable complexes with various transition metals is well-documented. researchgate.netresearchgate.netcyberleninka.ru

Complexation with metal ions such as Nickel(II), Iron(II), Copper(II), and Palladium(II) can significantly alter the electronic properties and spatial arrangement of the organic ligand. elsevierpure.commdpi.comclinmedjournals.org For instance, 2-aminopyridine (B139424) derivatives are known to coordinate with metal ions in either a monodentate or bidentate fashion, utilizing the pyridine ring nitrogen and the exocyclic amino nitrogen. researchgate.net Similarly, sulfonamides can coordinate to metal ions through the sulfonamide nitrogen and/or oxygen atoms. researchgate.net

The synthesis of these metal complexes typically involves reacting the aminopyridine-sulfonamide ligand with a corresponding metal salt in a suitable solvent. cyberleninka.ru For example, tosylated 4-aminopyridine has been complexed with Ni(II) and Fe(II) ions by reacting the sulfonamide derivative with Ni(NO₃)₂·6H₂O or Fe(NO₃)₂·6H₂O. researchgate.net Spectroscopic data, such as a decrease in the frequency band of the imine in the complex compared to the free ligand, can confirm the coordination of the ligand to the metal ion. researchgate.net

The geometry of the resulting metal complexes can vary depending on the metal ion, the ligand, and the reaction conditions, leading to different coordination numbers and structures, such as tetrahedral or square planar. researchgate.netcyberleninka.ru

The table below provides a general overview of the types of metal complexes that can be formed with aminopyridine and sulfonamide-containing ligands.

Metal IonLigand TypePotential Coordination Sites
Ni(II)Aminopyridine-sulfonamidePyridine N, Amino N, Sulfonamide N/O
Fe(II)Aminopyridine-sulfonamidePyridine N, Amino N, Sulfonamide N/O
Cu(II)Aminopyridine-sulfonamidePyridine N, Amino N, Sulfonamide N/O
Pd(II)Aminopyridine-sulfonamidePyridine N, Amino N, Sulfonamide N/O

This table illustrates the potential for complex formation based on the known coordination chemistry of aminopyridines and sulfonamides with various transition metals. researchgate.netresearchgate.netcyberleninka.ruelsevierpure.com

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical aspect of chemical synthesis to ensure high yields and purity of the target compound, this compound, and its derivatives. Key parameters that are often optimized include the choice of solvent, reaction temperature, reaction time, and the nature and stoichiometry of reagents and catalysts. rsc.orgnih.gov

For the synthesis of substituted 4-aminopyridines, the solvent can play a crucial role in determining the reaction outcome and yield. rsc.org For example, in the synthesis of certain 4-aminopyridine derivatives, switching from DMF to absolute ethanol or 95% ethanol can significantly affect the product distribution and yield. rsc.org

The synthesis of sulfonamides can be achieved through various methods, including the reaction of sulfonyl chlorides with amines. An alternative and more recent approach involves the electrochemical oxidative coupling of amines and thiols. nih.gov Optimization of this electrochemical method has shown that a mixture of acetonitrile (B52724) and 0.3 M HCl as the solvent system, along with specific electrode materials (graphite anode and stainless steel cathode), can provide good yields in a short reaction time of 5 minutes. nih.gov

In the context of modifying the pyridine ring through nucleophilic aromatic substitution, the reaction of 4-chloro-3-pyridinesulfonamide with an amine can be optimized. For the synthesis of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide, a total yield of 75% was achieved after optimizing the purification steps.

The table below summarizes key parameters that are often subject to optimization in the synthesis of this compound and related compounds.

Reaction StepParameter OptimizedExample of Optimized ConditionOutcome
Pyridine Ring FormationSolventToluene, refluxFormation of 4-aminopyridines
Sulfonamide Synthesis (Electrochemical)Solvent SystemCH₃CN/0.3 M HCl (3:1 v/v)Good isolated yield
Nucleophilic Aromatic SubstitutionPurificationRecrystallization/Column Chromatography75% total yield
Isocyanate ReactionBaseTriethylamineFacilitates sulfonamide deprotonation

This table highlights various parameters that are typically optimized to improve the efficiency and yield of synthetic transformations relevant to this compound. google.comrsc.orgnih.gov

Characterization and Structural Elucidation Studies

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental to the characterization of 3-Aminopyridine-4-sulfonamide, each providing unique insights into its molecular structure.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups present in this compound. The analysis of its derivatives consistently includes IR spectroscopy to confirm the presence of key structural features. researchgate.net For this compound, the FTIR spectrum would be expected to show characteristic absorption bands corresponding to the N-H stretching vibrations of the primary amine (NH₂) and the sulfonamide (SO₂NH₂) groups. Additionally, characteristic peaks for S=O stretching in the sulfonamide group, as well as C-N and C=C stretching vibrations of the pyridine (B92270) ring, would be anticipated.

Mass Spectrometry (MS, High-Resolution MS, Electrospray Ionization MS)

Mass Spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of this compound. Electrospray Ionization (ESI) is a common ionization method used for this compound and its derivatives. researchgate.netuni.lu High-Resolution Mass Spectrometry (HRMS) would provide the high-accuracy mass measurement needed to confirm the molecular formula, C₅H₇N₃O₂S. Predicted mass spectrometry data for various adducts of the compound are available and provide expected mass-to-charge (m/z) ratios that can be compared with experimental results.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

Adductm/z
[M+H]⁺174.03318
[M+Na]⁺196.01512
[M+K]⁺211.98906
[M+NH₄]⁺191.05972
[M-H]⁻172.01862
[M+HCOO]⁻218.02410
[M+CH₃COO]⁻232.03975

Data sourced from PubChem and is predicted. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule and is influenced by the presence of chromophores. While specific studies detailing the UV-Vis spectrum of this compound are not widely available, the technique is applied to characterize related heterocyclic compounds, such as imidazo[1,2-a]pyridines synthesized from aminopyridine precursors. For these related compounds, UV and fluorescence properties are studied to understand their electronic behavior.

Purity Assessment Methodologies (e.g., High-Performance Liquid Chromatography)

Ensuring the purity of this compound is crucial for its use in further chemical synthesis. High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this and related compounds. In synthetic procedures involving this compound, Liquid Chromatography-Mass Spectrometry (LCMS) is frequently employed to monitor the progress of reactions and to confirm the identity and purity of the product. uni.lu For instance, a patent describes the synthesis of this compound and its subsequent analysis by LCMS (ES). uni.lugoogle.com

Elemental Composition Analysis

The elemental composition of this compound has been determined through computational analysis based on its molecular formula, C₅H₇N₃O₂S. This analysis provides the theoretical percentages of carbon, hydrogen, nitrogen, and sulfur in the compound. These calculated values are fundamental benchmarks for confirming the purity and identity of synthesized samples through experimental elemental analysis techniques.

Detailed research findings from such analyses compare the experimentally determined ("found") percentages of each element to the calculated theoretical values. A close agreement between the found and calculated values provides strong evidence for the correct synthesis and purity of the compound. For this compound, the theoretical elemental composition has been calculated as follows:

ElementSymbolAtomic Mass (amu)Number of AtomsTotal Mass (amu)Percentage (%)
CarbonC12.01560.0534.67
HydrogenH1.00877.0564.07
NitrogenN14.01342.0324.28
OxygenO16.00232.0018.48
SulfurS32.07132.0718.52
Total 173.206 100.00

Note: The data presented in this table is based on theoretical calculations derived from the molecular formula of this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular structure, yielding information about its geometry, energy, and electronic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It provides a balance between accuracy and computational cost, making it suitable for studying drug-like molecules. nih.gov DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization, by finding the structure's true energy minimum. researchgate.net The B3LYP functional, often paired with basis sets like 6-311++G(d,p) or 6-31+G(d,p), is commonly used for these calculations. nih.govresearchgate.netbiointerfaceresearch.com

Studies on related aminopyridine and sulfonamide structures reveal key electronic properties derived from DFT. researchgate.netresearchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netmdpi.com A smaller energy gap suggests that a molecule is more reactive and polarizable. imist.ma These frontier molecular orbitals also help identify the molecule's electron-donating (HOMO) and electron-accepting (LUMO) capabilities. mdpi.com

Table 1: Key Electronic Parameters Calculated via DFT for Sulfonamide Derivatives Note: This table represents typical parameters derived from DFT calculations on related sulfonamide compounds, not specific values for 3-Aminopyridine-4-sulfonamide.

ParameterDescriptionSignificance
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates electron-donating ability.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates electron-accepting ability.
Energy Gap (ΔE) The energy difference between HOMO and LUMO.Relates to chemical reactivity and stability.
Chemical Hardness (η) Resistance to change in electron distribution.A higher value indicates greater stability.
Chemical Softness (S) The reciprocal of chemical hardness.A higher value indicates greater reactivity.
Electronegativity (χ) The power of an atom to attract electrons to itself.Influences bond polarity and reactivity.

Spectroscopic Parameter Prediction

DFT calculations are also instrumental in predicting spectroscopic properties, which can then be compared with experimental data for structural validation. Theoretical vibrational frequencies corresponding to Fourier-Transform Infrared (FT-IR) spectra can be computed for optimized molecular geometries. researchgate.netnih.gov These calculations help in the assignment of vibrational modes to specific functional groups within the molecule. researchgate.net It is a common observation that calculated wavenumbers are often slightly higher than their experimental counterparts, a discrepancy attributed to the calculations being performed on a single molecule in the gas phase and the exclusion of anharmonicity effects. nih.gov

Similarly, electronic transitions can be predicted using Time-Dependent DFT (TD-DFT). nih.govresearchgate.net This allows for the calculation of the ultraviolet-visible (UV-Vis) absorption spectra, providing insights into the electronic excitations within the molecule, such as n→π* and π→π* transitions. nih.gov

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the charge distribution and reactivity of a molecule. chemrxiv.org The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color-coded scheme to identify regions that are rich or deficient in electrons. mdpi.com

Typically, MEP maps use colors to denote different potential values:

Red and Yellow: Indicate regions of negative electrostatic potential, which are rich in electrons. These areas are susceptible to electrophilic attack and are associated with nucleophilic reactivity. mdpi.comchemrxiv.org In sulfonamides, these regions are often located around the oxygen atoms of the sulfonyl group. researchgate.netmdpi.com

Blue: Indicates regions of positive electrostatic potential, which are electron-deficient. These areas are prone to nucleophilic attack. scribd.com

Green: Represents areas of neutral or near-zero potential.

The MEP map provides a visual guide to the reactive sites of a molecule, predicting how it will interact with other molecules, such as biological receptors. chemrxiv.orgnih.gov For substituted pyridines, the MEP can reveal the reactivity of the heterocyclic nitrogen atom. nih.gov

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is widely used in drug discovery to understand binding mechanisms and predict the strength of the interaction. For pyridine-sulfonamide derivatives, a primary target is the metalloenzyme family of carbonic anhydrases (CAs). mdpi.comnih.gov

Docking simulations can estimate the binding affinity between a ligand and a protein, often expressed as a binding energy (in kcal/mol) or an inhibition constant (Kᵢ). mdpi.comnih.gov Numerous studies have docked pyridine-sulfonamide analogs into the active sites of various human carbonic anhydrase (hCA) isoforms, including the ubiquitous hCA I and hCA II, and the cancer-associated hCA IX and hCA XII. mdpi.comnih.govmdpi.com

These simulations predict how strongly the inhibitor will bind to the enzyme. For example, studies on 4-substituted pyridine-3-sulfonamides have reported a range of inhibitory activities against different hCA isoforms. mdpi.comnih.gov The binding affinities vary depending on the specific substitutions on the pyridine (B92270) ring and the target isoform, highlighting the potential for designing selective inhibitors. mdpi.comresearchgate.net

Table 2: Predicted Binding Affinities and Inhibition Constants of Pyridine-Sulfonamide Analogs Against hCA Isoforms Note: The following data is from studies on various 4-substituted pyridine-3-sulfonamide (B1584339) derivatives and serves as an example of typical binding affinities for this class of compounds.

Compound ClassTarget EnzymeBinding Energy (kcal/mol)Inhibition Constant (Kᵢ)
Pyrazolo[4,3-c]pyridine SulfonamideshCA I-6.5 to -7.865.3 nM to 8.9 µM
Pyrazolo[4,3-c]pyridine SulfonamideshCA II-6.9 to -8.59.8 nM to 75.1 nM
Pyrazolo[4,3-c]pyridine SulfonamideshCA IX-7.1 to -8.225.8 nM to 446.7 nM
Pyrazolo[4,3-c]pyridine SulfonamideshCA XII-6.8 to -7.97.1 nM to 56.2 nM
4-Substituted Pyridine-3-sulfonamideshCA IINot Reportedup to 271 nM
4-Substituted Pyridine-3-sulfonamideshCA IXNot Reportedup to 137 nM
4-Substituted Pyridine-3-sulfonamideshCA XIINot Reportedup to 91 nM

Analysis of Interaction Modes within Active Sites

Beyond predicting affinity, molecular docking provides a detailed view of the specific molecular interactions that stabilize the ligand-protein complex. For sulfonamide-based inhibitors of carbonic anhydrase, a conserved binding mode is typically observed. nih.gov

The primary interaction involves the deprotonated sulfonamide group (SO₂NH⁻), which coordinates directly with the catalytic Zn²⁺ ion located deep within the enzyme's active site. nih.govmdpi.com This interaction displaces a zinc-bound water molecule or hydroxide (B78521) ion, which is crucial for the enzyme's catalytic activity. mdpi.com

In Silico Property Predictions for Research Design

The initial stages of drug development heavily rely on the prediction of a molecule's properties to assess its potential as a therapeutic agent. These predictions are crucial for designing efficient research pathways and prioritizing candidates with favorable characteristics.

Molecular Lipophilicity Potential (MLP) Analysis

Molecular Lipophilicity Potential (MLP) is a computational method used to visualize and quantify the lipophilic and hydrophilic regions on the surface of a molecule. Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A predicted XlogP value for this compound hydrochloride is -0.7, suggesting a predominantly hydrophilic character. uni.lu

Table 1: Predicted Lipophilicity of this compound
ParameterPredicted ValueImplication
XlogP-0.7Hydrophilic character

Polar Surface Area (PSA) Determination

The Polar Surface Area (PSA), and more specifically the Topological Polar Surface Area (TPSA), is a descriptor that quantifies the surface area of a molecule contributed by polar atoms (usually oxygen and nitrogen) and their attached hydrogens. wikipedia.org TPSA is a strong predictor of a drug's oral absorption and ability to permeate cell membranes, including the blood-brain barrier. wikipedia.orgopeneducationalberta.ca Molecules with a TPSA greater than 140 Ų are generally considered to have poor cell permeability, while those with a TPSA below 90 Ų are more likely to cross the blood-brain barrier. wikipedia.org

For a structurally related compound, 4-aminopyridine-3-sulfonic acid, the calculated TPSA is 102 Ų. nih.gov It is anticipated that this compound would have a similar TPSA value. This value suggests that the compound would likely exhibit moderate oral absorption and limited penetration into the central nervous system.

Table 2: Predicted Polar Surface Area of a Structurally Related Compound
CompoundParameterCalculated Value (Ų)Predicted Permeability
4-aminopyridine-3-sulfonic acidTPSA102Moderate cell permeability, low CNS penetration

Drug-likeness and ADMET Prediction Methodologies

"Drug-likeness" is a qualitative concept used in drug design to assess whether a compound possesses properties that would make it a likely candidate for an orally active drug. A common framework for evaluating drug-likeness is Lipinski's Rule of Five. This rule states that orally active drugs generally have:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A logP value not greater than 5.

Based on the molecular formula of this compound (C5H7N3O2S), its molecular weight is approximately 173.19 g/mol . The structure contains three hydrogen bond donors (from the amino and sulfonamide groups) and five hydrogen bond acceptors (the nitrogen atoms and the sulfonyl oxygens). The predicted XlogP is -0.7. uni.lu Therefore, this compound adheres to all of Lipinski's rules, suggesting it has a favorable profile for oral bioavailability.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction methodologies utilize computational models to forecast the pharmacokinetic and toxicological properties of a compound. These models are built on large datasets of experimental data and can predict a wide range of parameters, such as solubility, permeability, metabolic stability, and potential for various toxicities. For this compound, these predictive tools would be employed to further refine its potential as a drug candidate and to identify any potential liabilities early in the development process.

Table 3: Lipinski's Rule of Five Analysis for this compound
PropertyValueRuleCompliance
Molecular Weight~173.19 g/mol< 500Yes
Hydrogen Bond Donors3≤ 5Yes
Hydrogen Bond Acceptors5≤ 10Yes
logP-0.7≤ 5Yes

Advanced Computational Methodologies (e.g., Quantum Theory of Atoms in Molecules - QTAIM)

Beyond the prediction of macroscopic properties, advanced computational methods can provide a detailed understanding of a molecule's electronic structure and bonding. The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that analyzes the topology of the electron density to define atoms, chemical bonds, and other molecular features.

QTAIM analysis of this compound would involve calculating the molecule's electron density distribution using quantum mechanical methods. From this, critical points in the electron density are identified, which correspond to atomic nuclei (attractors), bond critical points, ring critical points, and cage critical points. The properties of the electron density at these critical points, such as its value and its Laplacian, provide quantitative information about the nature of the chemical bonds.

For instance, the analysis of bond critical points between the atoms of the pyridine ring would reveal the degree of aromaticity. The nature of the bonds within the sulfonamide group, including the sulfur-oxygen and sulfur-nitrogen bonds, can be characterized as either predominantly covalent or having significant ionic character. Furthermore, QTAIM can be used to identify and characterize non-covalent interactions, such as intramolecular hydrogen bonds, which can influence the molecule's conformation and reactivity. This level of detailed electronic structure analysis is invaluable for understanding the fundamental chemical properties of this compound and for designing molecules with tailored electronic features.

Structure Activity Relationship Sar Studies

Impact of Substituents on Biological Activity

The introduction of various substituents at different positions on the 3-aminopyridine-4-sulfonamide scaffold has profound effects on its biological profile. These modifications can alter the molecule's size, shape, electronic properties, and hydrogen-bonding capabilities, thereby modulating its binding affinity for target enzymes or receptors.

The pyridine (B92270) ring is a key component of the pharmacophore, and its substitution plays a critical role in determining biological activity and selectivity. The electron-withdrawing nature of the pyridine ring nitrogen significantly influences the acidity of the sulfonamide group compared to a simple benzenesulfonamide (B165840). mdpi.com

Studies on the isomeric 4-substituted pyridine-3-sulfonamide (B1584339) scaffold have demonstrated that the position C-4 is amenable to a wide range of substituents. mdpi.comresearchgate.net The introduction of diverse groups at this position, often via nucleophilic aromatic substitution, has led to the development of potent and selective inhibitors of human carbonic anhydrase (hCA) isoforms. mdpi.comnih.gov For instance, a series of 4-substituted pyridine-3-sulfonamides synthesized using a "click" CuAAC reaction exhibited a broad range of inhibitory activity, with inhibition constants (Kᵢ) reaching the nanomolar range for several hCA isoforms. mdpi.comnih.gov

The general reactivity of the pyridine ring dictates its substitution patterns; it typically undergoes nucleophilic substitution at the C-2 and C-4 positions, while electrophilic substitution occurs at the C-3 position under more stringent conditions. nih.gov This inherent reactivity guides the synthetic strategies for creating diverse analogs for SAR studies.

The sulfonamide moiety (-SO₂NH₂) is a cornerstone of the biological activity of this class of compounds. It acts as a primary binding group, often by coordinating to a zinc ion within the active site of metalloenzymes like carbonic anhydrase. ijpsonline.com The SAR of this functional group is well-established. youtube.comyoutube.com

Key findings regarding modifications to the sulfonamide group include:

N1-Substitutions: Substitution on the sulfonamide nitrogen (N1) is a critical determinant of activity. Replacing one of the hydrogens with alkyl or aryl groups can significantly alter the binding mode and potency. youtube.com Introducing heterocyclic substituents at the N1 position has proven to be a particularly effective strategy for generating highly potent derivatives. youtube.com

Free Amino Group: For antibacterial sulfonamides, a free aromatic amino group (at what would be the N4 position of sulfanilamide) is generally considered essential for activity, as it mimics the natural substrate, p-aminobenzoic acid (PABA). youtube.comyoutube.comopenaccesspub.org Modifications at this position can lead to prodrugs that are activated in vivo or result in inactive compounds. youtube.comyoutube.com

The synthesis of novel sulfonamide derivatives often involves reacting a sulfonyl chloride precursor with various amines, allowing for the introduction of a wide array of functional groups to probe the SAR of the N1 position. imist.maimist.maimpactfactor.org

Positional Isomer Effects on Activity

The spatial arrangement of the amino and sulfonamide groups on the pyridine ring is crucial for biological activity. Shifting these functional groups to different positions results in isomers with distinct pharmacological profiles.

Molecular docking studies of 4-substituted pyridine-3-sulfonamides have shown that the adjacent (3,4) positioning of the sulfonamide group and the substituent "tail" allows for selective interactions within the hydrophilic or lipophilic halves of an enzyme's active site. nih.gov This specific arrangement is key to achieving selectivity for different enzyme isoforms. For example, in a series of carbonic anhydrase inhibitors, one compound showed a 5.9-fold selectivity for the cancer-associated hCA IX over the common hCA II, while another exhibited a 23.3-fold selectivity between two different transmembrane isoforms, hCA IX and hCA XII. nih.gov

In other heterocyclic systems, moving a sulfonamide substituent from one position to another has been shown to enhance biological activity. For instance, in a series of thienopyrimidine–sulfonamide hybrids, shifting the sulfonamide group from position 4 to position 3 resulted in enhanced antibacterial activity against S. aureus. mdpi.com The conformation of isomeric molecules can also differ significantly due to variations in intramolecular hydrogen bonding, which in turn affects their supramolecular structures and potential receptor interactions. nih.gov

Correlation between Physicochemical Properties and Biological Efficacy

The biological efficacy of sulfonamide derivatives is not solely dependent on their structure but also on their physicochemical properties, such as acidity (pKa), lipophilicity (logP), and electronic effects.

The active form of a sulfonamide is typically the ionized state, where the sulfonamide nitrogen is deprotonated. youtube.com This allows it to act as an effective zinc-binding group. Consequently, the pKa of the sulfonamide is a critical parameter. Maximum activity is often observed for compounds with pKa values in the range of 6.6 to 7.4, which ensures a significant fraction of the molecules are ionized at physiological pH. youtube.com

Hydrophobicity is another key factor. Studies on benzenesulfonamide derivatives have shown that optimal hydrophobicity is correlated with strong natriuretic activity. ijpsonline.com The lipid solubility of a compound influences its pharmacokinetic properties, including absorption, distribution, and metabolism. youtube.com Computational approaches are often used to predict these properties and guide the design of new analogs with improved drug-like characteristics. imist.maimist.ma

The table below illustrates the inhibition constants (Kᵢ) for a series of 4-substituted pyridine-3-sulfonamides against various human carbonic anhydrase (hCA) isoforms, demonstrating the impact of structural changes on potency and selectivity.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Compound A >1000027113791
Compound B 876035059150
Compound C >100003401466.4
Compound D >100004502009.7
Data derived from studies on 4-substituted pyridine-3-sulfonamides, which serve as close structural analogs. The specific substituents for Compounds A-D are complex triazole-containing moieties. nih.gov

Conformational Analysis and its Relation to Activity

The three-dimensional conformation of a molecule dictates how it fits into a biological target's binding site. For sulfonamides, the orientation of the sulfonamide group relative to the pyridine ring is a key determinant of activity.

Rotational spectroscopy studies on benzenesulfonamide and related molecules have revealed their preferred conformations in an isolated, gas phase. mdpi.com In most cases, the amino group of the sulfonamide moiety lies perpendicular to the aromatic ring, with the N-H bonds eclipsing the S=O bonds. mdpi.com An intramolecular N-H···O hydrogen bond can help conserve the conformation of the core 4-aminopyridine-3-sulfonamide structure. nih.gov

Importantly, the low-energy conformation observed in isolation is not necessarily the "bioactive" conformation. mdpi.com Analysis of crystal structures of sulfonamides bound to their enzyme targets often shows a different geometry. The molecule adopts a higher-energy conformation to achieve optimal binding, and the energy penalty for this conformational change is offset by the favorable interactions established within the receptor's active site. mdpi.com Therefore, understanding the conformational flexibility and the energy landscape of these molecules is essential for designing effective inhibitors. nih.gov

Research on Biological Activities and Mechanisms of Action

Enzyme Inhibition Research

Derivatives of pyridine-3-sulfonamide (B1584339) are potent inhibitors of human carbonic anhydrase (hCA) isoforms. mdpi.com The sulfonamide group (SO₂NH₂) is a key pharmacophore that binds to the zinc ion within the active site of these metalloenzymes, disrupting their catalytic activity of reversibly hydrating carbon dioxide. mdpi.comnih.gov Research has focused on various isoforms, including the cytosolic hCA I and hCA II, and the transmembrane, tumor-associated hCA IX and hCA XII, which are significant targets in oncology. mdpi.comnih.gov

A series of 4-substituted pyridine-3-sulfonamides demonstrated a wide spectrum of inhibitory activity. mdpi.com For many derivatives, the highest inhibition constants (Kᵢ), indicating the lowest activity, were observed against the hCA I isoform. mdpi.com In contrast, potent inhibition in the nanomolar range was frequently observed against isoforms hCA II, hCA IX, and hCA XII. mdpi.comtg.org.au For example, certain 4-(1H-pyrazol-1-yl)-3-pyridinesulfonamide derivatives showed excellent hCA IX inhibitory efficacy, with Kᵢ values ranging from 19.5 to 48.6 nM. tg.org.au

The "tail approach," where substituents are added to the main scaffold, has been utilized to achieve isoform selectivity. mdpi.com By modifying the substituent at the 4-position of the pyridine-3-sulfonamide ring, researchers have developed compounds with significant selectivity for the cancer-associated hCA IX and hCA XII isoforms over the ubiquitous cytosolic isoforms. mdpi.com For instance, one derivative demonstrated up to 5.9-fold selectivity for hCA IX over hCA II, while another showed a 23.3-fold selectivity between the transmembrane isoforms hCA IX and hCA XII. mdpi.com

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Selected 4-Substituted Pyridine-3-Sulfonamide Derivatives
Compound TypehCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Pyridine-3-sulfonamide Derivatives (Range)169 - 540058.5 - 123819.5 - 65216.8 - 768
4-(1H-Pyrazol-1-yl) Derivatives (Range)Not specifiedNot specified19.5 - 48.6Not specified
Click-Tailed Derivatives (Up to)>10,00027113791
Pyrazolo[4,3-c]pyridine Sulfonamides (Range)58.8 - 10566.6 - 907.579.6 - 907.511.2 - 105.4

Note: Data is compiled from studies on various derivatives and represents ranges or specific examples of inhibitory constants (Kᵢ). mdpi.comnih.govtg.org.au

The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and its inhibition is a key strategy in treating hypertension. nih.gov Enzymes such as renin and angiotensin-converting enzyme (ACE) are primary targets for antihypertensive drugs. nih.gov While sulfonamide-containing compounds are known to act as diuretics, research specifically investigating 3-aminopyridine-4-sulfonamide and its direct derivatives as inhibitors of RAS enzymes like renin or ACE has not been prominently featured in the retrieved scientific literature. One study detailed novel compounds where an aryl sulfonamide was covalently bonded to enalaprilat (B1671235) (a known ACE inhibitor), resulting in potent ACE inhibition; however, in this design, the sulfonamide moiety was not the primary pharmacophore for ACE inhibition.

Inhibition of α-amylase and α-glucosidase, key enzymes in carbohydrate digestion, is an established therapeutic approach for managing type-2 diabetes mellitus by controlling postprandial hyperglycemia. wikipedia.org Research has shown that pyridine (B92270) sulfonamide derivatives possess the potential to inhibit these enzymes.

A study investigating novel pyridine 2,4,6-tricarbohydrazide derivatives, which incorporate the pyridine sulfonamide scaffold, demonstrated significant in vitro inhibitory activity against yeast α-glucosidase. mdpi.com This suggests that the pyridine sulfonamide structure can serve as a basis for developing potent α-glucosidase inhibitors. mdpi.com While many of the tested compounds showed potent activity, specific IC₅₀ values for a simple this compound were not detailed in this context. Further studies on related heterocyclic sulfonamides, such as pyrazole-based sulfonamides, have also reported potent and selective inhibition of the α-glucosidase enzyme, reinforcing the potential of the sulfonamide group in targeting this enzyme. nih.gov

Table 2: Glycosidase and Cholinesterase Inhibition by Pyridine Sulfonamide Derivatives
Enzyme TargetCompound SeriesObserved Activity
α-GlucosidasePyridine 2,4,6-tricarbohydrazide derivativesPotential inhibitory activity
Acetylcholinesterase (AChE)Pyridine 2,4,6-tricarbohydrazide derivativesPotential inhibitory activity
Butyrylcholinesterase (BChE)Pyridine 2,4,6-tricarbohydrazide derivativesPotential inhibitory activity

Note: Data is based on a study demonstrating the potential of the pyridine sulfonamide scaffold against these enzymes. mdpi.com

Acetylcholinesterase (AChE) inhibitors are used in the management of Alzheimer's disease to address the deficiency in the neurotransmitter acetylcholine. nih.gov The pyridine ring is a core component of several known AChE inhibitors. Studies have explored the potential of pyridine sulfonamide derivatives to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

The same study that identified α-glucosidase inhibition also evaluated pyridine 2,4,6-tricarbohydrazide derivatives for their activity against AChE and BChE. mdpi.com The findings indicated that these compounds have the potential to act as inhibitors of both cholinesterase enzymes, suggesting a possible dual therapeutic application in managing both type-II diabetes and Alzheimer's disease. mdpi.com Other research on related 4-aminopyridine (B3432731) structures has shown potent anticholinesterase effects, further supporting the viability of the aminopyridine scaffold in designing such inhibitors. nih.gov

Research into the anticancer potential of pyridine sulfonamide derivatives has included the investigation of their effects on the cellular structural protein tubulin and the protein degradation machinery known as the proteasome.

Tubulin Polymerization Inhibition: Microtubules, which are polymers of tubulin, are essential for cell division, making them a key target for anticancer drugs. A series of novel 2-aryl-3-sulfonamido-pyridines were designed and evaluated for their antiproliferative activities. One lead compound, HoAn32, exhibited potent activity against a panel of cancer cell lines, with IC₅₀ values ranging from 0.170 to 1.193 μM. Mechanism studies confirmed that this compound binds to the colchicine (B1669291) site of β-tubulin, leading to the inhibition of microtubule polymerization, cell cycle arrest in the G2/M phase, and apoptosis. This demonstrates that the pyridine sulfonamide scaffold can be effectively utilized to create potent microtubule-destabilizing agents.

Proteasome Inhibition: The proteasome is a multi-enzyme complex that degrades unwanted or damaged proteins and is a validated target in cancer therapy. mdpi.com While various chemical classes of proteasome inhibitors exist, the available research literature did not provide specific studies evaluating this compound or its direct derivatives as proteasome inhibitors.

Human paraoxonase-1 (hPON1) is an antioxidant enzyme associated with high-density lipoprotein (HDL) that protects against lipid oxidation. Inhibition of this enzyme can be undesirable. Studies have shown that some sulfonamide derivatives exhibit potential inhibitory properties against hPON1.

In one study, a range of sulfonamides were investigated for their interaction with purified human serum PON1. The results showed that these compounds could inhibit the enzyme with IC₅₀ values in the micromolar range (24.10–201.45 μM) and Kᵢ values from 4.41 to 150.23 μM. The inhibition mechanisms were varied, with some compounds showing competitive inhibition while others acted non-competitively. Another study on 1,4-dihydropyridine (B1200194) substituted sulfonamides also found that all synthesized compounds inhibited the PON1 enzyme, with the most effective compound having an IC₅₀ of 8.04 µM and a Kᵢ of 5.43 µM.

Table 3: Inhibition of Human Paraoxonase-1 (hPON1) by Sulfonamide Derivatives
Compound SeriesIC₅₀ (µM)Kᵢ (µM)Inhibition Mechanism
General Sulfonamides (Range)24.10 - 201.454.41 - 150.23Competitive & Non-competitive
1,4-Dihydropyridine Sulfonamide (Best)8.045.43Not specified

Note: Data is compiled from studies on different classes of sulfonamide derivatives.

Antimicrobial Activity Investigations

The therapeutic potential of sulfonamide-based compounds has been a cornerstone of antimicrobial research for decades. Derivatives of this compound are part of a broad class of molecules investigated for their ability to combat various microbial pathogens. Research has focused on defining their spectrum of activity, efficacy, and the molecular mechanisms that underpin their inhibitory effects on microorganisms.

Investigations into the antibacterial properties of pyridine-sulfonamide derivatives have revealed a notable spectrum of activity, particularly against Gram-positive and certain Gram-negative bacteria. nih.govresearchgate.net Studies have frequently evaluated these compounds against clinically relevant pathogens such as Staphylococcus aureus and Escherichia coli.

Several novel sulfonamide derivatives have demonstrated significant antibacterial activity against multiple strains of S. aureus, including multidrug-resistant variants (MRSA). nih.gov For instance, a study evaluating four new sulfonamide derivatives against 40 clinical isolates of S. aureus reported Minimum Inhibitory Concentration (MIC) values ranging from 64 to 512 µg/ml. researchgate.net Kinetic analysis showed that these compounds inhibit bacterial growth within the first few hours of incubation, indicating a bacteriostatic effect.

The efficacy against Gram-negative bacteria is more varied. While some thienopyrimidine–sulfonamide hybrids have shown mild to moderate activity against E. coli, the general class of sulfonamides often shows no inhibitory activity against Pseudomonas aeruginosa. nih.govresearchgate.netmdpi.com This resistance in P. aeruginosa is a common characteristic observed for many sulfonamide-based drugs. nih.gov

Detailed efficacy data from studies on various sulfonamide derivatives are summarized below.

Compound/Derivative SeriesBacterial StrainObserved Efficacy (MIC in µg/ml)Reference
Novel Sulfonamide Derivatives (1a-d)S. aureus (ATCC 25923)64 - 256
Novel Sulfonamide Derivatives (1a-d)S. aureus (Clinical Isolates)64 - 512
Sulfonamide Derivatives (I, II, III)S. aureus (ATCC 29213)32, 64, 128 nih.gov
Thienopyrimidine-sulfonamide HybridsE. coliMild Activity (MIC >62.5) mdpi.com
Thienopyrimidine-sulfonamide HybridsP. aeruginosaNo Activity Detected mdpi.com

The investigation of sulfonamides extends to their potential as antifungal agents. Research has shown that specific derivatives of the pyridine-3-sulfonamide scaffold possess promising activity against pathogenic fungi, particularly yeast-like species from the Candida genus. nih.govnih.gov

A series of novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides were synthesized and evaluated for their antifungal effects against various clinical isolates. nih.govnih.gov Many of these compounds demonstrated efficacy equal to or greater than the standard antifungal drug fluconazole, especially against Candida albicans. nih.govchemaxon.com For example, several derivatives exhibited MIC values of ≤ 25 µg/mL against C. albicans. nih.govnih.gov

Similarly, studies on other arylsulfonamide compounds have confirmed fungistatic activity against various Candida species, reinforcing the potential of the sulfonamide moiety in the development of new antifungal therapeutics. nih.gov The activity of these compounds is often linked to the inhibition of crucial fungal enzymes. mdpi.com

Compound/Derivative SeriesFungal StrainObserved Efficacy (MIC in µg/mL)Reference
4-substituted pyridine-3-sulfonamidesCandida albicans≤ 25 - 100 nih.gov
4-substituted pyridine-3-sulfonamidesRhodotorula mucilaginosa≤ 25 nih.gov
Thienopyrimidine–sulfadiazine hybrid (4ii)Candida albicans62.5 mdpi.com
Thienopyrimidine–sulfadiazine hybrid (4ii)Candida parapsilosis125 mdpi.com

The primary mechanism of antimicrobial action for sulfonamides is well-established and involves the competitive inhibition of folic acid synthesis. researchgate.netceon.rs Bacteria, unlike humans, cannot absorb folic acid from their environment and must synthesize it de novo. ceon.rs A crucial component in this synthesis pathway is para-aminobenzoic acid (PABA). ceon.rsnih.gov

Sulfonamides, including this compound, are structural analogs of PABA. ceon.rsresearchgate.net This structural similarity allows them to act as competitive antagonists, binding to the active site of the bacterial enzyme dihydropteroate (B1496061) synthase. ceon.rs This binding event blocks the normal reaction between PABA and pteridine, thereby halting the production of dihydropteroic acid, a precursor to folic acid. ceon.rs

The resulting depletion of folic acid prevents the synthesis of essential nucleic acids (DNA and RNA) and certain amino acids, ultimately inhibiting the growth and reproduction of the microorganism. mdpi.comceon.rs Because this mechanism halts microbial proliferation rather than directly killing the cells, sulfonamides are classified as bacteriostatic agents. researchgate.netceon.rs

Anti-inflammatory Mechanism Research

Beyond their antimicrobial properties, compounds containing the aminopyridine scaffold have been investigated for their anti-inflammatory potential. Research suggests that these molecules may modulate inflammatory responses through various mechanisms.

Studies on 4-aminopyridine (4-AP), a related compound, have shown that it can significantly reduce the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in the early stages of an inflammatory response, like that following a burn injury. nih.gov Concurrently, 4-AP was found to increase the expression of anti-inflammatory markers, including CD206 and interleukin-10 (IL-10). nih.gov

Other research into pyridine derivatives has pointed towards a potential mechanism involving the chelation of iron. nih.gov Key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase, are heme-dependent and require iron for their function. nih.gov By sequestering iron, these compounds may inhibit the activity of these enzymes, thereby reducing the production of inflammatory mediators like prostaglandins. nih.gov Furthermore, some anti-inflammatory agents operate by targeting chemokine axes, such as the CXCR4/CXCL12 pathway, which is involved in the chemotactic accumulation of inflammatory cells at sites of inflammation. nih.gov The inhibition of Toll-like receptor 4 (TLR4) signaling pathways, which are activated by bacterial components like lipopolysaccharide (LPS), represents another potential anti-inflammatory mechanism. mdpi.comresearchgate.net

Antineoplastic Potential and Cellular Pathways

The pyridine-sulfonamide scaffold is also a subject of significant interest in oncology research for its potential as an anticancer agent. Derivatives have been synthesized and evaluated for their ability to inhibit the growth of various human cancer cell lines.

Numerous studies have demonstrated the cytostatic and cytotoxic effects of pyridine-3-sulfonamide derivatives against a panel of human cancer cell lines, including colon (HCT-116), breast (MCF-7), cervical (HeLa), and liver (HepG2) cancers. researchgate.netresearchgate.netmdpi.com

For example, a series of 4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamides showed high activity against HCT-116, MCF-7, and HeLa cell lines, with IC50 values (the concentration required to inhibit the growth of 50% of cells) often in the low micromolar range. researchgate.netmdpi.com Some of these compounds displayed greater cytotoxicity against cancer cells compared to non-cancerous human cell lines, indicating a degree of selectivity. researchgate.net

Other research on pyrido[2,3-d]pyrimidine (B1209978) derivatives, which incorporate the pyridine ring, also reported potent cytotoxic activities against MCF-7 and HepG2 cells, with IC50 values as low as 0.57 µM and 1.13 µM, respectively, for one notable compound. researchgate.net The anticancer action is often linked to the induction of apoptosis (programmed cell death) and the inhibition of key cellular pathways that control cell proliferation and survival, such as the NF-κB pathway. researchgate.netresearchgate.net

Compound/Derivative SeriesCancer Cell LineObserved Efficacy (IC50)Reference
4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamidesMCF-7 (Breast)2.5 - 5 µM researchgate.net
4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamidesHCT-116 (Colon)2.5 - 5 µM researchgate.net
4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamidesHeLa (Cervical)5 - 17 µM researchgate.net
Pyrido[2,3-d]pyrimidine derivative (Compound 4)MCF-7 (Breast)0.57 µM researchgate.net
Pyrido[2,3-d]pyrimidine derivative (Compound 4)HepG2 (Liver)1.13 µM researchgate.net
Pyrido[2,3-d]pyrimidine derivative (Compound 11)MCF-7 (Breast)1.31 µM researchgate.net
Pyrido[2,3-d]pyrimidine derivative (Compound 11)HepG2 (Liver)0.99 µM researchgate.net

Exploration of Apoptosis Induction Pathways

While direct studies on the apoptosis induction pathways of this compound are not extensively detailed in the available research, the broader class of aminopyridine and sulfonamide derivatives has been investigated for their pro-apoptotic effects, suggesting potential mechanisms of action.

Research into other heterocyclic amines, such as 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1), has shown the induction of apoptosis through mechanisms involving both the intrinsic and extrinsic pathways. nih.gov In studies with Trp-P-1, the activation of caspase-8 was identified as a primary event, suggesting an initiation of apoptosis through the death receptor pathway. nih.gov This was followed by the involvement of the mitochondrial pathway, evidenced by changes in Bax and Bcl-2 protein levels and the release of cytochrome c. nih.gov This dual-pathway activation suggests that related compounds could potentially trigger apoptosis through a complex and multifaceted mechanism.

Furthermore, studies on other aminopyridine derivatives have demonstrated the ability to induce caspase-dependent apoptosis. For instance, the treatment of leukemia cell lines with certain aminopeptidase (B13392206) inhibitors led to the activation of caspase-3, a key executioner caspase. nih.gov The induction of apoptosis was preventable by a pan-caspase inhibitor, confirming the central role of the caspase cascade in the observed cell death. nih.gov

While these findings provide a framework for understanding how this compound might induce apoptosis, further specific research is necessary to elucidate the precise pathways it activates in cancer cells.

Targeting Tumor Metabolism and Redox Balance

The metabolic reprogramming of cancer cells is a key hallmark of malignancy, and targeting these altered metabolic pathways is a promising therapeutic strategy. While specific studies on this compound's effects on tumor metabolism and redox balance are limited, the broader classes of sulfonamides and aminopyridines have been shown to interact with these processes.

Sulfonamide derivatives have been investigated as inhibitors of key enzymes in tumor metabolism. One such target is pyruvate (B1213749) kinase M2 (PKM2), an enzyme that plays a crucial role in the metabolic shift of cancer cells towards aerobic glycolysis, also known as the Warburg effect. nih.gov Some novel sulfonamides have been identified as potent activators of PKM2, which can lead to an anti-proliferative effect and the induction of apoptosis. nih.gov Activation of PKM2 can also lead to an increase in reactive oxygen species (ROS) and a decrease in lactate (B86563) concentration, indicating a significant impact on the metabolic and redox state of cancer cells. nih.gov

The redox balance in cancer cells is a delicate equilibrium. While elevated ROS levels can promote tumorigenesis, excessive ROS can also induce cell death. nih.govmdpi.com Some aminopyridine derivatives, such as 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP), can form redox-active metal complexes that generate ROS, leading to the depletion of intracellular glutathione (B108866) and DNA damage. nih.gov This disruption of the redox homeostasis can contribute to the cytotoxic effects of these compounds.

Although direct evidence is not yet available for this compound, its chemical structure suggests the potential to interact with metabolic enzymes and influence the redox state of tumor cells, which are important areas for future investigation.

Receptor Interaction and Signaling Pathway Modulation

Hydrogen Bonding Interactions with Biological Targets

The biological activity of sulfonamide-containing compounds is often attributed to their ability to form specific hydrogen bonds with their protein targets. The sulfonamide group (–SO₂NH–) is a versatile hydrogen bond donor and acceptor, enabling it to participate in a network of interactions within a protein's active site.

The hydrogen atom on the sulfonamide nitrogen can act as a hydrogen bond donor, while the two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors. nih.govnih.gov This allows for multiple points of interaction, contributing to the binding affinity and specificity of the molecule. In many instances, the sulfonamide moiety mimics the substrate of an enzyme, leading to competitive inhibition.

For example, in the case of carbonic anhydrase inhibitors, the sulfonamide group coordinates with the zinc ion in the active site and forms hydrogen bonds with surrounding amino acid residues, such as Thr199. nih.gov This network of interactions displaces a crucial water molecule and blocks the enzyme's catalytic activity. nih.gov

The pyridine ring in this compound also introduces additional possibilities for hydrogen bonding. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially interacting with donor groups on the biological target. These hydrogen bonding capabilities are crucial for the molecular recognition and binding of the compound to its biological targets, which in turn dictates its pharmacological effects.

Biological Evaluation of Metal Complexes

The coordination of sulfonamide and aminopyridine derivatives to metal ions can significantly enhance their biological activity. A variety of transition metal complexes of ligands structurally related to this compound have been synthesized and evaluated for their antimicrobial and cytotoxic properties. scirp.orgresearchgate.nettandfonline.com

These studies have shown that metal complexes often exhibit superior biological activity compared to the free ligands. scirp.orgresearchgate.net The chelation of the metal ion can increase the lipophilicity of the compound, facilitating its transport across cell membranes. Furthermore, the coordinated metal ion itself can be a key determinant of the biological activity.

For instance, cobalt(II) and copper(II) complexes of 3-aminopyridine (B143674) have demonstrated significant cytotoxic activity against human lung cancer cell lines (A-549). scirp.org In some cases, the coordination to a metal ion like Co(II) increased the cytotoxicity compared to the metal-free ligand. scirp.org

The nature of the metal ion, the stoichiometry of the complex, and the specific sulfonamide and aminopyridine ligands all play a role in the resulting biological activity. The evaluation of these metal complexes provides a promising avenue for the development of new therapeutic agents with enhanced efficacy.

Interactive Data Table: Cytotoxic Activity of 3-Aminopyridine Metal Complexes

ComplexCell LineIC50 (µg/mL)Reference
Co(II) complex of 3-aminopyridineA-54981.6 ± 2.4 scirp.org
Cu(II) complex of 3-aminopyridineA-549108 ± 2.7 scirp.org
Zn(II) complex of 3-aminopyridineA-549Moderate Activity scirp.org
Ni(II) complex of 3-aminopyridineA-549354 ± 8.7 scirp.org

Role and Applications As a Chemical Precursor or Scaffold

Intermediate in Synthetic Organic Chemistry

In the realm of synthetic organic chemistry, 3-Aminopyridine-4-sulfonamide functions as a key intermediate in the construction of more complex molecular architectures. An intermediate is a molecule that is formed from the reactants and reacts further to give the products of a chemical reaction.

The synthesis of this compound itself can be achieved from 3-nitropyridine-4-sulfonamide. google.com In a typical procedure, a mixture of 3-nitropyridine-4-sulfonamide is treated with a palladium on carbon (Pd/C) catalyst in ethanol (B145695) under a hydrogen atmosphere. google.com The reaction mixture is heated, and upon completion, filtered and concentrated to yield this compound as a white solid. google.com

Once formed, this intermediate is utilized in subsequent reactions. A notable example is its condensation with triethyl orthoformate, which leads to the formation of 4H-pyrido[3,4-e]-1,2,4-thiadiazine 1,1-dioxide. researchgate.net This reaction demonstrates the utility of this compound in ring-closure reactions to create fused heterocyclic systems. researchgate.net Its role as a precursor is further highlighted in the preparation of various fused google.comresearchgate.netgoogle.comthiadiazine derivatives, showcasing its importance in multistep synthetic pathways. google.com

Table 1: Synthetic Reactions Involving this compound as an Intermediate
Starting MaterialReagent(s)ProductReference
3-Nitropyridine-4-sulfonamide10% Pd/C, H₂, EtOHThis compound google.com
This compoundTriethyl orthoformate4H-pyrido[3,4-e]-1,2,4-thiadiazine 1,1-dioxide researchgate.net
This compoundVarious (Proprietary)Fused google.comresearchgate.netgoogle.comthiadiazine derivatives google.com

Scaffold for Novel Compound Design in Medicinal Chemistry

In medicinal chemistry, a scaffold refers to the core structure of a molecule upon which various functional groups are appended to create a library of compounds with potential therapeutic activities. The sulfonamide group and the pyridine (B92270) nucleus are considered "privileged scaffolds" due to their frequent appearance in a wide range of FDA-approved drugs and biologically active compounds. nih.govnih.govrsc.orgmdpi.com Sulfonamides, in particular, have emerged as a versatile and promising scaffold in drug discovery, demonstrating a wide array of biological activities. nih.gov

The this compound structure serves as an excellent scaffold for designing novel therapeutic agents. A key example is its use in the development of fused google.comresearchgate.netgoogle.comthiadiazine derivatives that function as inhibitors of Lysine Acetyl Transferases (KATs) from the MYST family. google.com These enzymes are involved in epigenetic regulation and are considered important targets for therapeutic intervention in diseases such as cancer. By using this compound as the foundational structure, researchers can synthesize new chemical entities designed to interact with specific biological targets. google.com The inherent properties of the heterocyclic sulfonamide scaffold are often leveraged to create compounds with antiviral, antibacterial, and anticancer properties. nih.govrsc.org

Table 2: Application of the this compound Scaffold in Medicinal Chemistry
ScaffoldDerived Compound ClassBiological TargetTherapeutic AreaReference
This compoundFused google.comresearchgate.netgoogle.comthiadiazine derivativesLysine Acetyl Transferases (KATs) of the MYST familyOncology, etc. google.com

Building Block for Complex Heterocyclic Systems

A building block in chemistry is a relatively simple molecule that can be readily incorporated into the synthesis of a larger, more complex compound. This compound is an exemplary building block for the synthesis of complex heterocyclic systems, particularly fused-ring structures. google.comresearchgate.net

The presence of both an amino group and a sulfonamide group on the pyridine ring allows for sequential or one-pot reactions to build new rings onto the initial structure. As previously mentioned, its reaction with triethyl orthoformate yields a fused pyrido-thiadiazine system. researchgate.net This transformation effectively uses the aminopyridine sulfonamide structure as a foundation to construct a more intricate bicyclic heterocycle. Similarly, its role as a precursor to a variety of fused google.comresearchgate.netgoogle.comthiadiazine derivatives underscores its utility as a foundational component for generating molecular complexity. google.com The ability to use such building blocks provides chemists with rapid access to novel and diverse heterocyclic libraries, which is crucial in fields like drug discovery and materials science. researchgate.net

Development of Nonproteinogenic Building Blocks for Therapeutic Peptides

Nonproteinogenic amino acids (NPAAs) are amino acids that are not naturally encoded in the genetic code of organisms. Their incorporation into peptides is a powerful strategy in drug discovery to enhance stability, improve pharmacokinetic properties, and increase resistance to enzymatic degradation. nih.gov These synthetic building blocks can stabilize backbone conformations and eliminate sites recognized by proteases. nih.gov

While the development of novel NPAAs is a significant area of research for creating next-generation therapeutic peptides, the direct use of this compound as a precursor for synthesizing such building blocks is not extensively documented in the available literature. However, the structural motifs present in this compound are of interest in peptide design. The incorporation of heterocyclic and sulfonamide-containing moieties into amino acid side chains is a known strategy for introducing novel functionality and conformational constraints. The chemical handles on the this compound molecule—specifically the amino and sulfonamide groups—offer potential reaction sites for conjugation or further elaboration to create unique, custom-designed amino acids that could, in principle, be incorporated into peptide chains.

Future Research Directions and Perspectives

Development of Novel and Green Synthetic Methodologies

Traditional synthetic methods for sulfonamide derivatives have often been characterized by low selectivity, long reaction times, and significant environmental impact due to the use of hazardous solvents and aggressive reaction conditions. nih.govnih.gov A critical direction for future research is the development of novel, efficient, and environmentally friendly synthetic strategies for 3-aminopyridine-4-sulfonamide and its analogs.

Emerging green chemistry approaches offer promising alternatives. researchgate.net Methodologies such as ultrasound-assisted and microwave-assisted synthesis have been shown to produce sulfonamide derivatives of cyclic arylguanidines with high efficiency in significantly shorter reaction times. nih.govnih.govekb.eg For instance, sonochemical methods have achieved yields of up to 90% in 60 minutes, while microwave synthesis has yielded products in as little as 0.5 to 4 minutes. nih.govnih.gov

Future investigations should focus on adapting these techniques for the synthesis of this compound derivatives. Key areas for exploration include:

Eco-friendly Solvent Systems: Utilizing benign solvents like water or ethanol-water mixtures can drastically reduce the environmental footprint of the synthesis process. nih.govnih.govresearchgate.net

Catalyst Innovation: The development and application of recyclable catalysts, such as CuFe2O4@SiO2 magnetic nanoparticles, could lead to more sustainable and cost-effective production methods. biolmolchem.com

Process Optimization: Research into solvent-free reaction conditions and simplified product isolation techniques, such as filtration after acidification in aqueous media, can further enhance the green credentials of the synthesis. nih.govnih.gov

ParameterTraditional MethodsGreen Methodologies
Energy Source Conventional heatingMicrowaves, Ultrasound nih.govnih.gov
Solvents Organic solvents (e.g., Chloroform) imist.maWater, Ethanol-Water nih.govresearchgate.net
Reaction Time Hours to days imist.maMinutes nih.govnih.gov
Catalysts Often require strong bases or acidsRecyclable nanocatalysts biolmolchem.com, Catalyst-free options researchgate.net
Efficiency/Yield Variable, can be low with side productsOften high (e.g., 37-90%) nih.govnih.gov
Environmental Impact HighLow

Advanced Computational Approaches for Rational Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design of molecules with enhanced potency and selectivity. nih.gov Future research on this compound should extensively leverage these in silico approaches to guide the synthesis of new derivatives with tailored biological activities.

Molecular Docking studies can predict the binding modes and affinities of designed compounds against various biological targets. This technique has been successfully used to understand the interactions of sulfonamides with key residues in the active sites of enzymes like dihydropteroate (B1496061) synthase (DHPS), carbonic anhydrases, and phosphoinositol 3-kinases (PI3Kα). nih.govnih.govnih.gov By identifying crucial interactions such as hydrogen bonds and π-π stacking, researchers can design modifications to the this compound scaffold to optimize target binding. nih.gov

Density Functional Theory (DFT) calculations can provide deep insights into the electronic properties of molecules. scirp.org By calculating parameters like the HOMO-LUMO energy gap, chemical hardness, and electrophilicity index, DFT can help predict the reactivity and stability of novel derivatives, aiding in the selection of the most promising candidates for synthesis. imist.mascirp.org

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for the early identification of candidates with favorable drug-like properties. nih.gov These computational filters can assess factors like human intestinal absorption and potential liabilities, ensuring that research efforts are focused on compounds with a higher probability of success in later developmental stages. nih.gov

Computational MethodApplication in Drug DesignKey Insights Provided
Molecular Docking Predicts binding of a ligand to a protein target. nih.govrsc.orgBinding affinity, specific molecular interactions (e.g., H-bonds), orientation in the active site. nih.govresearchgate.net
Density Functional Theory (DFT) Analyzes the electronic structure and reactivity of a molecule. imist.maHOMO-LUMO energy gap, chemical potential, electrophilicity, molecular stability. imist.mascirp.org
ADMET Prediction Assesses the pharmacokinetic and toxicity profile of a compound. nih.govDrug-likeness, intestinal absorption, metabolic stability, potential toxicity. nih.gov
POM Theory Identifies and optimizes pharmacophore sites. imist.maimist.maDefines the essential structural features required for biological activity.

Exploration of New Biological Targets and Polypharmacology

While sulfonamides are historically known as antimicrobial agents that inhibit dihydropteroate synthase (DHPS), the aminopyridine-sulfonamide scaffold holds potential for interacting with a diverse range of biological targets. nih.govmdpi.com A significant future research direction is the systematic screening of this compound derivatives against new and therapeutically relevant targets.

Based on the activities of structurally related compounds, several target families warrant investigation:

Carbonic Anhydrases (CAs): Various sulfonamides are potent inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov Future work could focus on designing derivatives of this compound that selectively inhibit tumor-associated isoforms like hCA IX and hCA XII, which are validated anticancer targets. nih.govresearchgate.net

Protein Kinases: Kinases are crucial regulators of cell signaling and are frequently dysregulated in cancer. Novel sulfonamide-triazine hybrids have shown inhibitory activity against PI3Kα, suggesting that kinase inhibition is a viable strategy for aminopyridine-sulfonamide derivatives. nih.gov

Enzymes in Metabolic Disease: Recent studies have shown that novel sulfonamide derivatives can act as multi-target agents for diabetes by inhibiting both α-glucosidase and α-amylase. rsc.org This presents an exciting opportunity to explore the potential of this compound in metabolic disorders.

Ion Channels: The parent 4-aminopyridine (B3432731) molecule is a known potassium channel blocker used to treat neurological conditions. pensoft.net This suggests that derivatives could be designed to modulate various ion channels, opening avenues for applications in neurology and cardiology.

The concept of polypharmacology , or designing single molecules to interact with multiple targets, is a growing paradigm in drug discovery. rsc.org Given the diverse activities of the sulfonamide and aminopyridine moieties, developing multi-targeted ligands from the this compound scaffold could lead to novel therapeutics for complex diseases like cancer and diabetes. nih.govrsc.org

Target ClassSpecific Example(s)Potential Therapeutic Area
Carbonic Anhydrases hCA IX, hCA XII nih.govOncology researchgate.net
Protein Kinases PI3Kα nih.govOncology nih.gov
Metabolic Enzymes α-glucosidase, α-amylase rsc.orgDiabetes rsc.org
Bacterial Enzymes Dihydropteroate Synthase (DHPS) nih.govInfectious Disease
Ion Channels Potassium Channels pensoft.netNeurology, Multiple Sclerosis pensoft.net

Deeper Mechanistic Elucidation at the Molecular and Cellular Level

To advance the therapeutic development of this compound derivatives, it is imperative to move beyond target identification to a deeper understanding of their mechanisms of action at both the molecular and cellular levels. Future research should employ a combination of biophysical, biochemical, and cell-based assays to elucidate how these compounds exert their biological effects.

At the molecular level , X-ray crystallography and NMR spectroscopy can be used to determine the precise binding modes of derivatives to their protein targets. nih.govnih.gov This provides experimental validation for computational docking predictions and reveals atomic-level details of the interactions, which is invaluable for structure-based drug design.

At the cellular level , studies should investigate the downstream consequences of target engagement. For instance, if a derivative is designed as a kinase inhibitor, its effect on cellular signaling pathways should be confirmed using techniques like Western blotting. nih.gov For anticancer applications, it is essential to evaluate the compounds' effects on cell proliferation, apoptosis, and cell cycle progression in relevant cancer cell lines (e.g., MCF-7, A549). imist.manih.gov

Inspired by recent findings on 4-aminopyridine, which can attenuate inflammation and apoptosis while promoting angiogenesis, future studies on this compound derivatives could explore their impact on these fundamental cellular processes. nih.gov Investigating effects on the expression of cytokines (e.g., IL-1β, TNFα), apoptotic markers (e.g., caspases, BCL2), and angiogenic factors (e.g., VEGF) could uncover novel therapeutic applications in areas like wound healing and inflammatory diseases. nih.govmdpi.com

Level of StudyResearch QuestionPotential Method(s)
Molecular How does the compound bind to its target protein?X-ray Crystallography, NMR Spectroscopy nih.govnih.gov
Cellular Does the compound inhibit cancer cell growth?MTT assay, Cell Viability Assays (on lines like MCF-7, A549) imist.manih.gov
Cellular What is the effect on key signaling pathways?Western Blotting, Kinase Activity Assays
Cellular Does the compound modulate inflammation?Cytokine expression analysis (e.g., ELISA, qPCR) nih.gov
Cellular Does the compound affect cell death?Apoptosis assays (e.g., Caspase activity, Annexin V staining) nih.gov

Q & A

Basic: What are the standard synthesis protocols for 3-Aminopyridine-4-sulfonamide?

Methodological Answer:
A common approach involves reacting 2,3-diaminopyridine with sulfonyl chlorides under controlled conditions. For example, dissolving 2,3-diaminopyridine in a mixture of CH2_2Cl2_2 and pyridine (15:1), adding 4-methylbenzenesulfonyl chloride, and heating at 313 K for 24 hours. After cooling, the product is washed with dilute HCl, brine, and recrystallized from ethanol, yielding ~68% . Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing stoichiometry (e.g., excess sulfonyl chloride) can improve efficiency.

Basic: How can purification of this compound be optimized?

Methodological Answer:
Recrystallization from ethanol is effective for removing unreacted starting materials and byproducts. Post-synthesis, dissolve the crude product in hot ethanol, filter to remove insoluble impurities, and slowly cool to induce crystallization. Purity can be verified using high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (95:5 v/v) . For higher purity (>95%), column chromatography with silica gel and ethyl acetate/hexane gradients may be employed .

Advanced: How can researchers address unexpected di-tosylation during synthesis?

Methodological Answer:
Unexpected di-tosylation (e.g., 3,3-ditosyl product formation) may arise due to competing reactivity at adjacent amine groups. To mitigate this:

  • Steric Control : Use bulkier sulfonyl chlorides (e.g., mesitylenesulfonyl) to hinder dual substitution .
  • Temperature Modulation : Lower reaction temperatures (e.g., 273–298 K) slow kinetics, favoring mono-substitution .
  • Protecting Groups : Temporarily protect one amine with a labile group (e.g., Boc) before sulfonylation .
    Validate selectivity via 1^1H NMR (monitor amine proton disappearance) and mass spectrometry .

Advanced: How do hydrogen-bonding interactions influence the crystal packing of this compound derivatives?

Methodological Answer:
X-ray crystallography reveals that N–H⋯N and N–H⋯O hydrogen bonds form centrosymmetric dimers (R22_2^2(8) motifs), stabilizing the crystal lattice. For example, in analogous structures, dihedral angles between aromatic rings (50.01° and 32.01°) dictate packing density . To analyze:

  • Data Collection : Use single-crystal X-ray diffraction (296 K, Mo-Kα radiation).
  • Software Tools : Refine structures with SHELXL and visualize hydrogen bonds using Mercury .
    Such insights aid in predicting solubility and stability for drug formulation.

Advanced: What methodologies are recommended for evaluating the bioactivity of this compound derivatives?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against target enzymes (e.g., carbonic anhydrase) using UV-Vis spectroscopy to monitor substrate conversion (e.g., 4-nitrophenyl acetate hydrolysis) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa) with IC50_{50} determination .
  • In Silico Studies : Perform molecular docking (AutoDock Vina) to predict binding affinities to protein targets (e.g., PDB: 1LXD) .
    Correlate structural features (e.g., sulfonamide group orientation) with activity trends .

Advanced: How should researchers reconcile contradictory data on synthesis yields or structural outcomes?

Methodological Answer:
Contradictions often stem from variations in reaction conditions or analytical methods. To resolve:

  • Reproduce Experiments : Standardize solvent systems (e.g., dichloromethane vs. THF) and catalyst loads .
  • Cross-Validate Techniques : Compare NMR, HPLC, and X-ray data to confirm product identity .
  • Meta-Analysis : Review literature for trends (e.g., higher yields with pyridine as a base vs. triethylamine) .
    Document detailed protocols in supplementary materials to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.